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molecular formula C7H7F3N2O2S B1299341 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine CAS No. 2355-16-0

2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine

Cat. No. B1299341
M. Wt: 240.21 g/mol
InChI Key: XHTLLPJFZIYMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06566367B2

Procedure details

Dissolve 2-nitro-4-trifluoromethylsulfonyl-phenylamine (530 mg) in EtOH (50 mL) and hydrogenate over Pd/C (10%) for 6 hours. Filter the mixture and concentrate the filtrate in vacuo to obtain 4-trifluoromethylsulfonyl-benzene-1,2-diamine.
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([S:10]([C:13]([F:16])([F:15])[F:14])(=[O:12])=[O:11])[CH:7]=[CH:6][C:5]=1[NH2:17])([O-])=O>CCO.[Pd]>[F:15][C:13]([F:14])([F:16])[S:10]([C:8]1[CH:9]=[C:4]([NH2:1])[C:5]([NH2:17])=[CH:6][CH:7]=1)(=[O:11])=[O:12]

Inputs

Step One
Name
Quantity
530 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)N
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)C=1C=C(C(=CC1)N)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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